6-Fluoro-8-methoxy-3,4-dihydronaphthalen-1(2H)-one
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Overview
Description
6-Fluoro-8-methoxy-3,4-dihydronaphthalen-1(2H)-one is a synthetic organic compound that belongs to the class of naphthalene derivatives These compounds are characterized by a naphthalene core structure with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-8-methoxy-3,4-dihydronaphthalen-1(2H)-one typically involves multi-step organic reactions. A common synthetic route might include:
Starting Material: A naphthalene derivative with appropriate substituents.
Fluorination: Introduction of the fluorine atom using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Methoxylation: Introduction of the methoxy group using methanol in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Cyclization: Formation of the dihydronaphthalenone structure through cyclization reactions, possibly using acidic or basic conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and environmentally friendly solvents to enhance yield and reduce waste.
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-8-methoxy-3,4-dihydronaphthalen-1(2H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the carbonyl group to alcohols using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenation, nitration, or sulfonation reactions to introduce new functional groups.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products
Oxidation: Formation of this compound carboxylic acid.
Reduction: Formation of this compound alcohol.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds for pharmaceuticals.
Medicine: Investigation as a lead compound for drug development targeting specific diseases.
Industry: Application in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 6-Fluoro-8-methoxy-3,4-dihydronaphthalen-1(2H)-one would depend on its specific application. In pharmaceuticals, it might interact with biological targets such as enzymes or receptors, modulating their activity. The presence of fluorine can enhance binding affinity and metabolic stability, while the methoxy group can influence solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
6-Fluoro-3,4-dihydronaphthalen-1(2H)-one: Lacks the methoxy group, which might affect its chemical reactivity and biological activity.
8-Methoxy-3,4-dihydronaphthalen-1(2H)-one: Lacks the fluorine atom, potentially resulting in different pharmacokinetic properties.
6-Chloro-8-methoxy-3,4-dihydronaphthalen-1(2H)-one: Chlorine instead of fluorine, which might alter its reactivity and interaction with biological targets.
Uniqueness
6-Fluoro-8-methoxy-3,4-dihydronaphthalen-1(2H)-one is unique due to the combination of fluorine and methoxy groups, which can impart distinct chemical and biological properties. The fluorine atom can enhance metabolic stability and binding affinity, while the methoxy group can improve solubility and bioavailability.
Properties
IUPAC Name |
6-fluoro-8-methoxy-3,4-dihydro-2H-naphthalen-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FO2/c1-14-10-6-8(12)5-7-3-2-4-9(13)11(7)10/h5-6H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZQUGTADQKWNJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=C1C(=O)CCC2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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